molecular formula C22H22N2O5S B15151017 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide

Cat. No.: B15151017
M. Wt: 426.5 g/mol
InChI Key: VPKDUOPKZFNYIG-UHFFFAOYSA-N
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Description

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonamide backbone: This step involves the reaction of a suitable sulfonyl chloride with an amine to form the sulfonamide linkage.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the morpholinylcarbonyl group: This step involves the reaction of a morpholine derivative with a carbonyl-containing intermediate.

    Incorporation of the naphthalenyl group: The naphthalenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The sulfonamide linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(phenyl)benzenesulfonamide
  • 4-methoxy-3-(piperidin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide

Uniqueness

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide is unique due to the presence of the morpholinylcarbonyl and naphthalenyl groups, which confer distinct chemical properties and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

4-methoxy-3-(morpholine-4-carbonyl)-N-naphthalen-2-ylbenzenesulfonamide

InChI

InChI=1S/C22H22N2O5S/c1-28-21-9-8-19(15-20(21)22(25)24-10-12-29-13-11-24)30(26,27)23-18-7-6-16-4-2-3-5-17(16)14-18/h2-9,14-15,23H,10-13H2,1H3

InChI Key

VPKDUOPKZFNYIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)N4CCOCC4

Origin of Product

United States

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